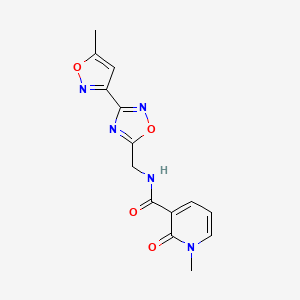

![molecular formula C18H12F3N3OS2 B2491409 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 478077-33-7](/img/structure/B2491409.png)

2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

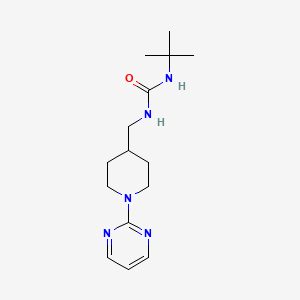

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have attracted attention due to their versatile chemical properties and potential in various applications, including medicinal chemistry and materials science. The specific compound , featuring a pyrrol and thienyl group linked through a 1,3,4-oxadiazole ring and further substituted with a trifluoromethylbenzyl sulfanyl moiety, represents a structurally unique entity with potentially distinctive physical, chemical, and biological properties.

Synthesis Analysis

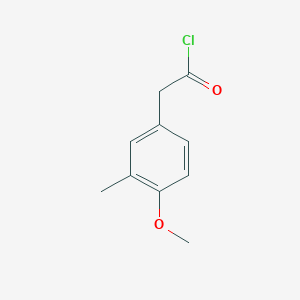

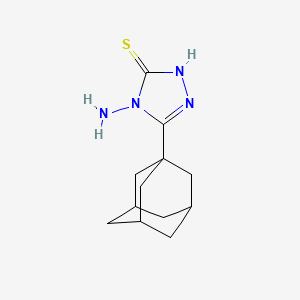

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or acyl chlorides in the presence of base to form the 1,3,4-oxadiazole ring. For compounds similar to the one discussed, this process can be carried out through the reaction of appropriate precursors containing the pyrrol, thienyl, and trifluoromethylbenzyl functionalities under controlled conditions to ensure the formation of the desired oxadiazole ring structure (Fathima et al., 2021).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the targeted compound, can be elucidated using various spectroscopic techniques such as LCMS, IR, 1H NMR, and 13C NMR. These methods provide detailed insights into the compound's molecular framework, including the position of the sulfanyl group and the nature of substitutions on the oxadiazole ring (Muralikrishna et al., 2014).

Chemical Reactions and Properties

1,3,4-Oxadiazoles are known for their reactivity towards nucleophiles and electrophiles, enabling a wide range of chemical transformations. The specific substitution pattern in the compound of interest may influence its reactivity, offering unique pathways for further chemical modifications. These reactions can be leveraged to introduce additional functional groups or to conjugate the compound with biomolecules or materials (Patel et al., 2013).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting point, solubility, and crystallinity, are critical for their practical applications. These properties are influenced by the compound's molecular structure, particularly the presence of the trifluoromethyl group and the sulfanyl linker, which can affect intermolecular interactions and thus the compound's physical behavior (Joshi et al., 2008).

Chemical Properties Analysis

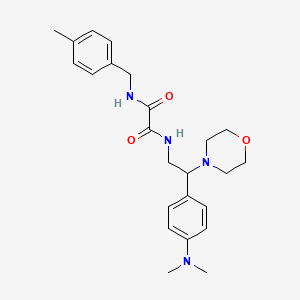

The chemical properties of the discussed compound, including its stability, reactivity, and potential biological activity, are closely related to its structural elements. The trifluoromethyl group, in particular, may impart increased lipophilicity and potential interactions with biological targets, while the oxadiazole core is known for its role in binding to various enzymes and receptors, suggesting the compound could have interesting biological properties to explore further (Lindgren et al., 2013).

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Research indicates that derivatives of 1,3,4-oxadiazole, a class to which the specified compound belongs, have been evaluated for various biological activities. Notably, they have shown promise in antimicrobial and antitubercular applications. For instance, a study by Fathima et al. (2021) found that certain 1,3,4-oxadiazole derivatives demonstrated wide-ranging antimicrobial activities and displayed encouraging antitubercular results. Additionally, Patel et al. (2013) synthesized a novel series of 1,3,4-oxadiazoles that were evaluated for antimicrobial and antimycobacterial activities, with some showing promise against Escherichia coli and Mycobacterium tuberculosis (Fathima et al., 2021), (Patel et al., 2013).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability for mild steel in sulfuric acid. The study found that these compounds formed a protective layer on the steel surface, suggesting their utility as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Antioxidant Properties

Additionally, some 1,3,4-oxadiazole derivatives have been explored for their antioxidant properties. For example, Kumar K. et al. (2018) developed compounds containing the 1,3,4-oxadiazole moiety and screened them for in-vitro antioxidant activities, indicating the potential of these compounds in oxidative stress-related applications (Kumar K., Kalluraya, & Kumar, 2018).

Drug-like Properties and Antimicrobial Evaluation

Furthermore, Pandya et al. (2019) synthesized a range of compounds containing the 1,3,4-oxadiazole structure and investigated their drug-likeness properties as well as their in vitro antimicrobial activity. This study highlights the potential of such compounds in pharmaceutical applications (Pandya, Dave, Patel, & Desai, 2019).

Propriétés

IUPAC Name |

2-(3-pyrrol-1-ylthiophen-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3OS2/c19-18(20,21)13-5-3-4-12(10-13)11-27-17-23-22-16(25-17)15-14(6-9-26-15)24-7-1-2-8-24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUGICUNQYGZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)

![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)

![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)